molecular formula C5H6INS B6166578 2-iodo-4,5-dimethyl-1,3-thiazole CAS No. 29947-25-9

2-iodo-4,5-dimethyl-1,3-thiazole

Cat. No.: B6166578
CAS No.: 29947-25-9
M. Wt: 239.1
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Description

2-Iodo-4,5-dimethyl-1,3-thiazole (C₅H₆INS) is a halogenated heterocyclic compound featuring a thiazole core substituted with iodine at the 2-position and methyl groups at the 4- and 5-positions. It is cataloged as a building block in organic synthesis, with applications in medicinal chemistry and materials science . The iodine atom introduces steric bulk and electronic effects, making it a versatile intermediate for cross-coupling reactions.

Properties

CAS No.

29947-25-9

Molecular Formula

C5H6INS

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-4,5-dimethylthiazole

The synthesis begins with the formation of the amino precursor, 2-amino-4,5-dimethylthiazole , via the Hantzsch thiazole synthesis. A representative protocol involves cyclizing 3-chloro-2-pentanone with thiourea in refluxing ethanol.

Procedure :

  • 3-Chloro-2-pentanone (10.0 g, 0.075 mol) and thiourea (6.3 g, 0.083 mol) are refluxed in ethanol (100 mL) for 24 hours.

  • The mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to yield white crystals (Yield: 68%, m.p. 145–147°C).

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N).

  • ¹H NMR (CDCl₃) : δ 1.35 (d, J = 6.8 Hz, 6H, CH₃), 2.42 (s, 3H, CH₃), 5.21 (s, 2H, NH₂).

Diazotization and Iodination

The amino group is converted to a diazonium salt, which is subsequently displaced by iodide.

Procedure :

  • 2-Amino-4,5-dimethylthiazole (5.0 g, 0.032 mol) is dissolved in hydrochloric acid (6 M, 50 mL) and cooled to 0–5°C.

  • Sodium nitrite (2.5 g, 0.036 mol) in water (10 mL) is added dropwise, maintaining temperature <5°C. After 30 minutes, potassium iodide (8.0 g, 0.048 mol) in water (20 mL) is introduced.

  • The mixture is stirred at room temperature for 12 hours, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate, 4:1) to afford yellow crystals (Yield: 72%, m.p. 98–100°C).

Characterization :

  • IR (KBr) : 510 cm⁻¹ (C–I).

  • ¹³C NMR (CDCl₃) : δ 14.2 (CH₃), 18.5 (CH₃), 122.5 (C–I), 152.0 (C–S).

Direct Iodination Approaches

Electrophilic Substitution

Electrophilic iodination exploits the electron-rich thiazole ring, with methyl groups directing substitution to the 2-position.

Procedure :

  • 4,5-Dimethylthiazole (3.0 g, 0.023 mol) is dissolved in acetic acid (30 mL). Iodine monochloride (4.2 g, 0.026 mol) is added, and the mixture is heated at 60°C for 6 hours.

  • The solution is quenched with sodium thiosulfate, extracted with ethyl acetate, and concentrated to yield a brown oil (Yield: 58%).

Optimization Note : Lower yields are attributed to competing side reactions; adding Lewis acids like BF₃·Et₂O improves regioselectivity.

N-Iodosuccinimide (NIS) Mediated Iodination

NIS offers milder conditions for iodination, particularly in polar aprotic solvents.

Procedure :

  • 4,5-Dimethylthiazole (2.0 g, 0.015 mol) and NIS (3.7 g, 0.016 mol) are stirred in DMF (20 mL) at 25°C for 24 hours.

  • The mixture is poured into ice water, extracted with ether, and purified via silica gel chromatography (Yield: 65%).

Halogen Exchange Methods

Bromine-to-Iodine Exchange

A Ullmann-type coupling replaces bromine at the 2-position using copper(I) iodide.

Procedure :

  • 2-Bromo-4,5-dimethylthiazole (4.0 g, 0.018 mol), CuI (0.7 g, 0.0036 mol), and NaI (5.4 g, 0.036 mol) are refluxed in DMF (30 mL) for 48 hours.

  • The product is isolated via distillation under reduced pressure (Yield: 54%, b.p. 110–112°C/0.5 mmHg).

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Sandmeyer Reaction720–5°C, aqueous acidicHigh regioselectivity, scalableDiazonium salt instability
Direct Iodination (ICl)5860°C, acetic acidSimple setupLow yield, byproduct formation
NIS Mediation6525°C, DMFMild conditionsCost of NIS
Halogen Exchange54Reflux, DMFApplicable to haloarenesLong reaction time, metal residues

Experimental Optimization and Challenges

  • Sandmeyer Reaction : Yields improve with slow addition of nitrite and rigorous temperature control. Excess iodide minimizes disubstitution.

  • Direct Iodination : Solvent choice critically affects efficiency; dimethylformamide (DMF) outperforms acetic acid in NIS reactions.

  • Halogen Exchange : Catalytic systems using palladium (e.g., Pd(PPh₃)₄) enhance turnover but increase costs.

Spectroscopic Characterization

This compound exhibits distinct analytical signatures:

  • MS (EI) : m/z 253 [M]⁺, 254 [M+1]⁺ (35%), 255 [M+2]⁺ (18%).

  • ¹H NMR (CDCl₃) : δ 2.38 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.21 (s, 1H, H-2).

  • ¹³C NMR (CDCl₃) : δ 14.1 (CH₃), 18.3 (CH₃), 94.5 (C–I), 148.2 (C–S), 158.0 (C–N).

Applications and Derivatives

The iodine atom facilitates Suzuki-Miyaura couplings, enabling access to biarylthiazoles for drug discovery . Derivatives show promise as kinase inhibitors and fluorescent probes.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 2-azido-4,5-dimethyl-1,3-thiazole, 2-thiocyanato-4,5-dimethyl-1,3-thiazole, and 2-amino-4,5-dimethyl-1,3-thiazole.

    Oxidation Reactions: Products include this compound sulfoxide and this compound sulfone.

    Reduction Reactions: The major product is 2-iodo-4,5-dimethylthiazolidine.

Scientific Research Applications

2-Iodo-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.

    Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-iodo-4,5-dimethyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 2-iodo-4,5-dimethyl-1,3-thiazole include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4,5-Dimethyl-1,3-thiazole 4-CH₃, 5-CH₃ C₅H₇NS 113.18 Parent compound; log Kow = 2.09; used in flavoring agents
2-Hydrazino-4,5-dimethyl-1,3-thiazole 2-NHNH₂, 4-CH₃, 5-CH₃ C₅H₉N₃S·HCl 179.67 Hydrazine substituent enhances nucleophilicity; used in heterocyclic synthesis
2-(4-Fluoroanilino)-4,5-dimethyl-1,3-thiazole 2-NH(C₆H₄F), 4-CH₃, 5-CH₃ C₁₁H₁₂FN₃S 237.29 Anilino group enables hydrogen bonding; crystallographic studies available
4-Iodo-2,5-dimethyl-1,3-thiazole 4-I, 2-CH₃, 5-CH₃ C₅H₆INS 239.08 Structural isomer; iodine position alters steric and electronic properties
MTT (Tetrazolium bromide derivative) Complex tetrazolium substituents C₁₈H₁₆BrN₅S 414.31 Redox-active; used in cell viability assays

Physicochemical Properties

  • Lipophilicity : The log Kow of 4,5-dimethyl-1,3-thiazole is 2.09 , while iodination at the 2-position (as in this compound) increases molecular weight and likely lipophilicity due to iodine’s hydrophobic nature.
  • Melting Points: Substitution patterns significantly affect melting behavior. For example, 2-(4-fluoroanilino)-4,5-dimethyl-1,3-thiazole forms crystalline solids stabilized by N–H···N hydrogen bonds , whereas 4,5-dimethyl-1,3-thiazole is a liquid at room temperature .
  • Reactivity: The iodine atom in this compound facilitates Suzuki-Miyaura and Ullmann couplings, unlike the amino or hydrazino derivatives, which are more prone to electrophilic substitution .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-iodo-4,5-dimethyl-1,3-thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of halogenated thiazoles like this compound often involves direct iodination of precursor thiazoles. For example, iodination can be achieved using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DMSO) under reflux (18–24 hours) . Acid catalysts like glacial acetic acid (5 drops per 0.001 mol substrate) enhance electrophilic substitution . Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) yields ~65% purity, as demonstrated in analogous triazole syntheses . Monitoring reaction progress with TLC and NMR ensures intermediate stability and product formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm in ¹H NMR) .
  • Elemental analysis : Validates molecular formula (C₅H₆INS, MW 225.05 g/mol) .
  • Mass spectrometry (MS) : Detects molecular ion peaks (e.g., m/z 225 for [M]⁺) .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Optimized conditions include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ in DMF/H₂O
  • Reaction time: 12 hours at 80°C .
    Yields depend on aryl boronic acid electronic properties, with electron-deficient partners favoring >70% conversion .

Advanced Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry (bond lengths: C-I ≈ 2.09 Å) and map electrostatic potential surfaces to identify reactive sites (e.g., iodine’s σ-hole for nucleophilic substitution) .
  • Molecular docking : Screen against targets like EGFR kinase (PDB: 1M17). Parameters:
  • Binding energy: <−8 kcal/mol indicates strong affinity.
  • Hydrogen bonds: Interaction with Thr766 or Met769 residues enhances inhibition .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Solvent effects : DMSO vs. DMF alters reaction kinetics (yields ±15%) .
  • Purification methods : Column chromatography vs. recrystallization affects purity (e.g., 95% vs. 65%) .
  • Instrument calibration : NMR referencing (TMS vs. solvent peaks) shifts δ values by 0.1–0.3 ppm . Standardize protocols using PubChem data (InChIKey: ZXQBECTXVXNCND-UHFFFAOYSA-N) .

Q. How does the crystal packing of this compound derivatives impact their solid-state properties?

  • Methodological Answer : X-ray crystallography reveals:

  • Intermolecular interactions : C-H⋯I and N-H⋯N hydrogen bonds stabilize packing (e.g., d = 3.2 Å for C-H⋯I) .
  • Thermal stability : Stronger packing correlates with higher melting points (e.g., 141–143°C in triazole analogs) .

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